molecular formula C27H25F2N3O B3025841 4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine

4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine

Cat. No.: B3025841
M. Wt: 445.5 g/mol
InChI Key: DJHKSTXSNQFUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine is a chemical compound known for its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has shown significant potential in the field of anti-inflammatory research due to its ability to selectively inhibit mPGES-1 over other enzymes like COX-1 and COX-2 .

Mechanism of Action

Target of Action

The primary target of this compound, also known as 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine, is microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a lipid compound that plays a crucial role in inflammation and other immune responses .

Mode of Action

This compound acts as an inhibitor of mPGES-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2 . This inhibition disrupts the production of PGE2, leading to a decrease in inflammation and other immune responses mediated by PGE2 .

Biochemical Pathways

The compound affects the prostaglandin biosynthesis pathway . By inhibiting mPGES-1, it prevents the conversion of PGH2 to PGE2, a key step in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow . Therefore, the inhibition of mPGES-1 can have significant downstream effects on these processes .

Pharmacokinetics

It is known that the compound is soluble in chloroform, ethanol, and methyl acetate , which suggests that it may be well-absorbed in the body and could potentially reach its target sites effectively

Result of Action

The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes . In animal studies, the compound has been shown to reduce carrageenan-induced paw edema in rats, demonstrating its potential anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the butyl, difluorophenyl, and phenylmethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. The final product is typically purified using techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups on the aromatic rings.

Scientific Research Applications

5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of pyrimidine derivatives.

    Biology: Investigated for its role in inhibiting mPGES-1, which is involved in the inflammatory response.

    Medicine: Potential therapeutic agent for treating inflammatory diseases due to its selective inhibition of mPGES-1.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,3-Difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine
  • 5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine

Uniqueness

5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine is unique due to its selective inhibition of mPGES-1 over COX-1 and COX-2. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making it a promising candidate for anti-inflammatory drug development .

Properties

IUPAC Name

5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHKSTXSNQFUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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